2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-{[(4-methylphenyl)sulfonyl]amino}ethyl)acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-{[(4-methylphenyl)sulfonyl]amino}ethyl)acetamide is a complex organic compound characterized by its multiple chlorine atoms and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-{[(4-methylphenyl)sulfonyl]amino}ethyl)acetamide typically involves multiple steps, starting with the preparation of 2,4-dichlorophenol. This is followed by the introduction of the phenoxy group and subsequent reactions to incorporate the trichloro and sulfonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-{[(4-methylphenyl)sulfonyl]amino}ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-{[(4-methylphenyl)sulfonyl]amino}ethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-{[(4-methylphenyl)sulfonyl]amino}ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.
Trichlorophenol: An organochloride of phenol with three chlorine atoms, used in various industrial applications.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-{[(4-methylphenyl)sulfonyl]amino}ethyl)acetamide is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H15Cl5N2O4S |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2,2,2-trichloro-1-[(4-methylphenyl)sulfonylamino]ethyl]acetamide |
InChI |
InChI=1S/C17H15Cl5N2O4S/c1-10-2-5-12(6-3-10)29(26,27)24-16(17(20,21)22)23-15(25)9-28-14-7-4-11(18)8-13(14)19/h2-8,16,24H,9H2,1H3,(H,23,25) |
InChI Key |
YICHPXNCNVIPHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C(Cl)(Cl)Cl)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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